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Tetraethyltin

CVD precursor vapor pressure volatility

Tetraethyltin (TET), with the formula Sn(C2H5)4 and molecular weight 234.95 g·mol⁻¹, is a colourless, flammable liquid belonging to the homoleptic tetraalkylstannane class. It freezes at −112 °C and boils at 181 °C, exhibiting a density of 1.187 g·mL⁻¹ at 25 °C and a vapour pressure of approximately 1.2 Torr at room temperature.

Molecular Formula C8H20Sn
Molecular Weight 234.95 g/mol
CAS No. 597-64-8
Cat. No. B1219993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyltin
CAS597-64-8
Synonymstetraethyl tin
tetraethyltin
Molecular FormulaC8H20Sn
Molecular Weight234.95 g/mol
Structural Identifiers
SMILESCC[Sn](CC)(CC)CC
InChIInChI=1S/4C2H5.Sn/c4*1-2;/h4*1H2,2H3;
InChIKeyRWWNQEOPUOCKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsol in water;  soluble in ether
Sol in alcohol
Soluble in organic solvents.

Tetraethyltin (CAS 597-64-8): Organotin Precursor Baseline for Scientific Procurement


Tetraethyltin (TET), with the formula Sn(C2H5)4 and molecular weight 234.95 g·mol⁻¹, is a colourless, flammable liquid belonging to the homoleptic tetraalkylstannane class . It freezes at −112 °C and boils at 181 °C, exhibiting a density of 1.187 g·mL⁻¹ at 25 °C and a vapour pressure of approximately 1.2 Torr at room temperature . Soluble in diethyl ether and insoluble in water, TET serves as a key precursor in chemical vapour deposition (CVD), atomic layer deposition (ALD), and metalorganic chemical vapour deposition (MOCVD) processes for tin-containing thin films, as well as an n-type dopant source for III–V semiconductors .

Why Generic Organotin Substitution Fails: Tetraethyltin Differentiation Rationale


Tetraalkyltin compounds are not interchangeable drop-in replacements. The length of the alkyl chain fundamentally governs three critical performance axes: vapour pressure and volatility (which dictate precursor delivery in CVD/ALD), metabolic dealkylation rate (which determines in vivo conversion to neurotoxic trialkyltin species), and carbon impurity incorporation in deposited films . Tetramethyltin (Me₄Sn) offers higher volatility but a lower boiling point (74–75 °C) that may compromise thermal stability; tetrabutyltin (Bu₄Sn) yields reduced volatility and markedly slower hepatic dealkylation, limiting its utility where rapid precursor decomposition is required . Tetraethyltin occupies a distinct intermediate position among the tetraalkyltins, and the quantitative evidence below demonstrates that selecting a different homolog without empirical justification introduces measurable risk in process reproducibility, film quality, and toxicological outcome.

Quantitative Differentiation Evidence for Tetraethyltin Against Closest Comparators


Enthalpy of Vaporization: Tetraethyltin vs. Tetramethyltin Volatility Comparison

Tetraethyltin exhibits an enthalpy of vaporization (ΔvapH°) of 50.6 ± 0.2 kJ·mol⁻¹ at 298.15 K, compared to tetramethyltin which has a reported ΔvapH of approximately 28.5 kJ·mol⁻¹ (6.8 kcal·mol⁻¹) . This 22.1 kJ·mol⁻¹ difference translates into substantially lower room-temperature vapour pressure for TET (~1.2 Torr) versus tetramethyltin, making TET easier to handle and dose with reduced evaporative loss during ambient-pressure precursor delivery, while still providing sufficient volatility for ALD without requiring a carrier gas .

CVD precursor vapor pressure volatility organotin

Hepatocyte Cytotoxicity: Tetraethyltin vs. Triethyltin Bromide Direct Comparison

In isolated rat hepatocytes, tetraethyltin was 'not appreciably toxic' as assessed by trypan blue dye exclusion and lactate dehydrogenase (LDH) leakage, whereas triethyltin bromide at the same concentration (100 μM) acted as a potent inhibitor of both Phase I (oxidation) and Phase II (conjugation) metabolism of biphenyl, and significantly reduced oxygen consumption and ATP levels . This differential toxicity is mechanistically critical because tetraethyltin undergoes rapid hepatic dealkylation to triethyltin in vivo; however, the intact tetraethyltin molecule itself exhibits markedly lower intrinsic cytotoxicity than its trialkyl metabolite .

toxicology hepatocyte organotin dealkylation metabolism

Systemic Dealkylation Rate: Tetraethyltin vs. Tetrapropyltin vs. Tetrabutyltin in Rabbits

Following intravenous administration of 8.5 μmol to male rabbits, tetraethyltin underwent 20% conversion to triethyltin within 3 hours, compared to only 4% conversion for tetrapropyltin and 1% for tetrabutyltin . Tetraethyltin was also rapidly distributed to the liver, whereas tetrapropyltin and tetrabutyltin exhibited slow hepatic distribution. This chain-length-dependent dealkylation directly correlates with the rate of formation of the neurotoxic trialkyltin metabolite, with shorter alkyl chains undergoing more facile oxidative dealkylation .

dealkylation pharmacokinetics trialkyltin neurotoxicity metabolism

ALD Film Purity: Tetraethyltin vs. TDMASn Carbon Impurity Comparison

SnO₂ thin films grown by ALD using tetraethyltin (TET) and H₂O₂ as co-reactant exhibited negligible carbon impurity residues across the entire ALD temperature window of 250–400 °C, with film density of ~6.2 g·cm⁻³ and optical band gap of 3.7–3.9 eV . In contrast, films deposited from the alternative commercial precursor tetrakis(dimethylamino)tin (TDMASn) with H₂O contained considerable carbon impurity levels exceeding 5 at.% and exhibited film properties that changed drastically with growth temperature . The TET-based process achieved a growth per cycle (GPC) of approximately 0.077 nm·cycle⁻¹ at 300 °C .

atomic layer deposition SnO₂ thin film carbon impurity precursor

MOCVD n-Type Doping: Tetraethyltin Achieves Near-Maximum Electron Concentration in GaAs

Using tetraethyltin (TESn) as an n-type dopant source in MOVPE-grown GaAs, an uncorrected Hall-effect electron concentration of approximately 1 × 10¹⁹ cm⁻³ was achieved at a growth temperature as low as 425 °C, approaching the maximum reported doping limit for Sn in GaAs grown by MOVPE . In separate atmospheric-pressure MOCVD studies, TESn delivered Sn doping levels as high as 6.1 × 10¹⁹ cm⁻³ in GaInAs and 3.3 × 10¹⁹ cm⁻³ in InP . Commonly used dopants such as Si, Se, and Te exhibit different incorporation behaviours and memory effects, with Sn from TESn showing a relatively abrupt doping profile .

MOCVD n-type doping GaAs electron concentration organotin dopant

MOCVD Process Safety: Tetraethyltin is Non-Pyrophoric and Non-Explosive vs. SnH₄

Tetraethyltin has been explicitly selected for Ge₁₋ₓSnₓ epitaxial growth by MOCVD because, together with tertiary-butyl-germane, it possesses 'neither a pyrophoric nor explosive nature,' in direct contrast to SnH₄ which is both pyrophoric and explosive . The authors noted that this precursor combination 'improves the safety in the deposition process' while still enabling successful epitaxial film growth on Ge(001) substrates .

MOCVD safety pyrophoric GeSn epitaxy precursor handling process safety

Optimal Application Scenarios for Tetraethyltin Based on Quantitative Differentiation Evidence


ALD of High-Purity SnO₂ Thin Films for Transparent Electronics and Gas Sensors

Tetraethyltin combined with H₂O₂ as oxygen source enables ALD of SnO₂ films with negligible carbon residues across a wide 250–400 °C temperature window . This outperforms TDMASn-based processes which leave >5 at.% carbon contamination . The resulting films exhibit near-bulk density (~6.2 g·cm⁻³) and optical band gap (3.7–3.9 eV), making TET the precursor of choice for transparent conducting electrodes, thin-film transistors, and high-sensitivity gas sensors where impurity-driven performance degradation is unacceptable .

n-Type Doping of III–V Semiconductors (GaAs, AlGaAs, InP, GaInAs) by MOCVD

Tetraethyltin reliably delivers electron concentrations at the 10¹⁹ cm⁻³ level in GaAs, InP, and GaInAs, reaching up to 6.1 × 10¹⁹ cm⁻³ . This is critical for emitter and collector contact layers in heterojunction bipolar transistors (HBTs) and for Distributed Bragg Reflectors in laser structures. Compared to Si, Se, and Te dopants, Sn from TESn exhibits reduced memory effects, enabling sharper doping profiles in multi-layer epitaxial stacks .

Safe Ge₁₋ₓSnₓ Epitaxy for Group-IV Photonics and Mid-Infrared Optoelectronics

For emerging GeSn direct-bandgap semiconductor research, tetraethyltin provides a viable non-pyrophoric, non-explosive alternative to SnH₄ . This dramatically simplifies MOCVD reactor safety requirements and expands the accessible research community. The intermediate vapour pressure of TET (~1.2 Torr at RT) also facilitates precise precursor molar flow control without the excessive volatility of tetramethyltin or the low volatility of tetrabutyltin .

Organotin Toxicology and Metabolism Research: Model Compound for Dealkylation Studies

Tetraethyltin's rapid and predictable hepatic dealkylation kinetics (20% conversion to triethyltin within 3 h in rabbits), combined with its low intrinsic hepatocyte cytotoxicity, make it an ideal model substrate for studying cytochrome P450-mediated organotin metabolism and neurotoxicity mechanisms . In contrast, tetrabutyltin's ~1% conversion rate would require impractically long experimental timeframes for comparable metabolic studies.

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